
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex heterocyclic molecule that includes several structural motifs such as a pyrazole ring, a quinazoline core, and a nitrobenzamide moiety. These structural features are indicative of a molecule that could possess a range of biological activities, given the prevalence of such motifs in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, a one-pot cyclocondensation of 6-nitroquinoline with aromatic hydrazones in the presence of sodium hydride in DMF has been shown to yield pyrazoloquinolines and triazinoquinolines, depending on the substituents present on the hydrazones . Additionally, a catalytic synthetic method has been developed for 3,4-dihydroquinazolin-4-ones using N-(2-nitrobenzoyl)amides treated with carbon monoxide in the presence of selenium, which suggests a potential route for the quinazoline core of the target compound . Furthermore, the base-catalyzed cyclization of N-substituted o-nitrobenzamides can lead to 1,4-dihydro-1-hydroxy-4-oxoquinazolines, which could be a step towards the synthesis of the hexahydroquinazolin-2-yl moiety . Lastly, a method involving tandem condensation and reductive cyclization has been used to synthesize 2,4-diaminoquinazolines and tricyclic quinazolines, which could be adapted for the synthesis of the complex target molecule .
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit a high degree of rigidity due to the presence of the cyclopropyl group and the fused ring systems. The quinazoline core is a bicyclic system that is known to be a key structural feature in many drugs, and its derivatives often show a wide range of biological activities. The pyrazole ring is another common motif in medicinal chemistry, often contributing to the binding affinity of molecules to various biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The nitro group in the nitrobenzamide moiety is an electron-withdrawing group that could undergo various chemical transformations, such as reduction to an amine. The amide linkage could be involved in hydrolysis reactions under certain conditions. The cyclopropyl group could potentially undergo ring-opening reactions under high-energy conditions or in the presence of certain catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) would likely result in the compound having the ability to engage in hydrogen bonding, which could affect its solubility and binding interactions. The compound's stability, melting point, and solubility in various solvents would be key parameters to consider in the development of this molecule for any practical applications. The presence of the nitro group could also confer a certain degree of polarity to the molecule, influencing its behavior in different environments.
特性
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-4-3-5-14(10-13)27(30)31)23-18-11-17(12-8-9-12)25-26(18)21-22-16-7-2-1-6-15(16)20(29)24-21/h3-5,10-12H,1-2,6-9H2,(H,23,28)(H,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHBXCSSDUBGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)
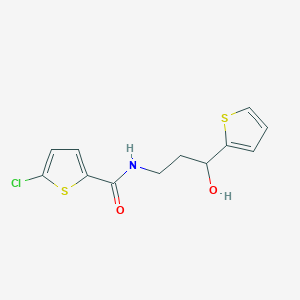


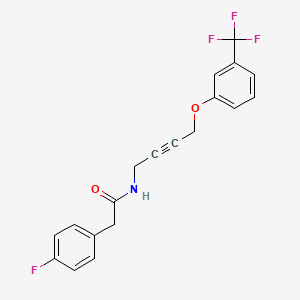
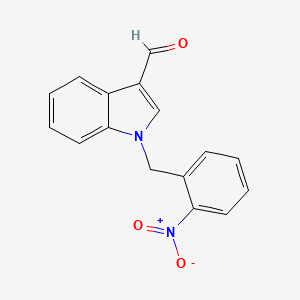
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)
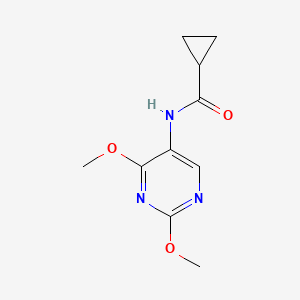
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)
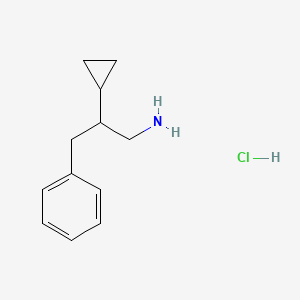
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)